Myr-PKI is a synthetic peptide designed to act as a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) [, , , , , , , ]. Derived from the endogenous protein kinase inhibitor (PKI), Myr-PKI specifically targets the catalytic subunit of PKA, blocking its activity [, ]. It is primarily utilized in scientific research to investigate the role of PKA in various cellular processes, acting as a valuable tool to understand PKA-mediated signaling pathways [, , , , , , , ].
PKI 14-22 amide, myristoylated is a synthetic peptide that serves as a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase (PKA). The myristoylation at the N-terminus enhances its ability to penetrate cell membranes, making it particularly useful in cellular studies involving PKA. The non-myristoylated form of this peptide has a reported inhibition constant (K_i) of 36 nM, indicating its high specificity for PKA .
This compound is classified as a protein kinase inhibitor and is primarily sourced from synthetic processes. It is commercially available from various suppliers, including Enzo Biochem, MedChemExpress, and R&D Systems. The chemical structure is characterized by its myristoylated modification, which significantly increases its cell permeability compared to its non-myristoylated counterpart .
The synthesis of PKI 14-22 amide, myristoylated typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of PKI 14-22 amide, myristoylated is C₅₃H₁₀₀N₂₀O₁₂. Its structure consists of a sequence of amino acids with the following notable features:
The molecular weight of the compound is approximately 1209.5 g/mol. The empirical formula reflects its complex structure with multiple functional groups that contribute to its biological activity .
PKI 14-22 amide, myristoylated primarily interacts with PKA through competitive inhibition. The binding process involves:
The effectiveness of this inhibitor can be assessed using various biochemical assays that measure PKA activity in the presence of different concentrations of PKI 14-22 amide .
The mechanism by which PKI 14-22 amide inhibits PKA involves several steps:
Studies have shown that PKI 14-22 amide effectively inhibits PKA-mediated phosphorylation processes in various cellular contexts, demonstrating its utility in research applications focused on signaling pathways regulated by cAMP .
PKI 14-22 amide, myristoylated has several scientific applications:
This compound serves as an essential tool for researchers studying protein kinase signaling mechanisms and their implications in cellular functions and diseases .
PKI 14-22 amide, myristoylated (CAS 201422-03-9) is a synthetic peptide inhibitor derived from the endogenous heat-stable protein kinase inhibitor (PKI). Its primary sequence is Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile (GRTGRRNAI), featuring two critical modifications: an N-terminal myristoyl group (tetradecanoyl) and a C-terminal amidation [1] [6] [9]. These modifications significantly enhance its biochemical properties. The myristoyl group facilitates cell membrane permeability and blood-brain barrier penetration, while C-terminal amidation improves metabolic stability [2] [10].
With a molecular weight of 1,209.5 Da and the chemical formula C₅₃H₁₀₀N₂₀O₁₂, the peptide is typically supplied as a trifluoroacetate salt. It exhibits ≥95% purity by HPLC and is soluble in DMSO (up to 1 mg/mL) or water (via dilute acid) [1] [6] [10]. The myristoylation anchors the peptide to lipid membranes, localizing it near PKA holoenzymes and increasing its effective intracellular concentration [9].
Table 1: Structural Parameters of PKI 14-22 Amide, Myristoylated
Parameter | Value | Source |
---|---|---|
Amino Acid Sequence | GRTGRRNAI | [1] [9] |
Modifications | Myristoyl (N-terminal); Amide (C-terminal) | [6] [9] |
Molecular Formula | C₅₃H₁₀₀N₂₀O₁₂ | [1] [6] |
Molecular Weight | 1,209.5 Da | [1] [5] |
CAS Number | 201422-03-9 | [6] [8] |
Storage | -20°C (desiccated) | [1] [9] |
The discovery of PKI 14-22 amide traces back to foundational work by Glass et al. (1989), who identified the minimal inhibitory sequence (residues 14–22) of the full-length PKI protein. This segment retained high affinity for PKA’s catalytic subunit, with a Ki of 36 nM [1] [10]. The unmodified PKI(14-22) amide was initially used for in vitro studies but faced limitations due to poor cellular uptake.
To overcome this, researchers incorporated an N-terminal myristoyl group in the early 1990s. This modification exploited natural myristoylation pathways, enabling efficient intracellular delivery without compromising inhibitory specificity [9] [10]. The myristoylated version rapidly became a cornerstone tool for probing PKA-dependent processes in intact cells. Key milestones include:
Commercial availability through suppliers like Tocris Bioscience (Catalog #2546) and Merck Millipore (Calbiochem #476485) standardized its use across laboratories [1] [5] [10].
PKI 14-22 amide, myristoylated acts as a competitive, cAMP-dependent PKA inhibitor (Ki ≈ 36 nM) by binding the catalytic subunit’s active site. This prevents phosphorylation of serine/threonine residues on downstream targets, effectively disrupting cAMP/PKA signaling cascades [1] [2] [9]. Its myristoylation ensures rapid intracellular accumulation, making it indispensable for studying real-time PKA dynamics.
Key Functional Impacts:
Table 2: Functional Consequences of PKA Inhibition by PKI 14-22 Amide, Myristoylated
Biological System | Effect of Inhibition | Reference |
---|---|---|
Zika Virus Replication | >85% reduction in viral titers; suppressed NS1/capsid protein synthesis | [2] [3] |
Neutrophil Function | Disrupted F-actin reorganization; impaired phagocytosis | [7] [9] |
Cancer Cell Growth | Induced apoptosis in PANC-1 pancreatic cancer cells | [1] |
Neuronal Signaling | Blocked morphine tolerance; modulated CREB activity | [2] [3] |
Metabolic Pathways | Inhibited lipolysis and hormone-sensitive lipase | [9] |
While PKI 14-22 amide, myristoylated exhibits exceptional specificity for PKA, studies note potential off-target effects at high concentrations (>10 µM), including interference with neutrophil adhesion or activation of funny currents (If) in cardiac cells [7] [9]. Nevertheless, it remains a gold standard for dissecting cAMP/PKA contributions to physiology and disease.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9